Enantiomeric Configuration: Defined (R)-Stereochemistry vs. (S)-Enantiomer and Racemate
The target compound is the single (R)-enantiomer (CAS 1363408-57-4, SMILES contains [C@H] stereodescriptor), whereas the (S)-enantiomer bears CAS 1363408-26-7 (SMILES: [C@@H]) and the racemate bears CAS 1363405-43-9 (SMILES: no stereodescriptor). Published patent data on pyrazolopyrrolidine scaffolds establish that enantiomeric configuration is a determinant of target potency; compounds in this class show enantiomer-dependent differential activity against p53–MDM2/MDM4 . The (R)-enantiomer provides a defined stereochemical input for asymmetric synthesis, whereas the racemate requires downstream chiral separation or yields a statistical mixture of diastereomers upon coupling to chiral fragments.
| Evidence Dimension | Stereochemical identity (absolute configuration at pyrrolidine C3) |
|---|---|
| Target Compound Data | (R)-configuration; SMILES: O=[N+](C1=C(N2C[C@H](N)CC2)N(C)N=C1)[O-] |
| Comparator Or Baseline | (S)-enantiomer (CAS 1363408-26-7; SMILES: [C@@H]); Racemate (CAS 1363405-43-9; no stereocenter defined) |
| Quantified Difference | Qualitative: single enantiomer vs. mixture; patent data show enantiomer-dependent p53–MDM2/MDM4 inhibition within the pyrazolopyrrolidine class (specific IC₅₀ values not available for this compound) |
| Conditions | Stereochemical assignment by chiral HPLC and/or X-ray crystallography; vendor QC by NMR, HPLC, GC |
Why This Matters
Procurement of the defined (R)-enantiomer eliminates the ambiguity and purification burden of racemic material, ensuring that downstream SAR data reflect the activity of a single stereoisomer.
- [1] Novartis AG. Pyrazolopyrrolidine Derivatives and Their Use in the Treatment of Disease. U.S. Patent Application Publication US 2016/0095843 A1, April 7, 2016. View Source
